Ethylene-Beta-ionol-d3
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Overview
Description
Ethylene-Beta-ionol-d3 is a deuterated analog of ethylene-beta-ionol, a natural compound found in various plants. This compound is valuable for studying the biological activity and mechanism of action of ethylene-beta-ionol. The deuterium labeling in this compound allows for more precise tracking and analysis in scientific research.
Preparation Methods
Ethylene-Beta-ionol-d3 can be synthesized through a series of chemical reactions. One common method involves the Grignard reaction of beta-ionone with acetylene to produce acetylene-beta-ionol, which is then selectively hydrogenated to ethylene-beta-ionol . This process is followed by a Witting reaction to synthesize Vitamin A acetate by condensation with C5 aldehyde catalyzed by sodium alcohol . Industrial production methods often involve similar synthetic routes but on a larger scale to ensure high yield and purity.
Chemical Reactions Analysis
Ethylene-Beta-ionol-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halides or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethylene-Beta-ionol-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry to study reaction mechanisms and kinetics.
Biology: The compound is valuable for studying the biological activity of ethylene-beta-ionol in various plant species.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is used in the synthesis of other complex organic compounds, including vitamins and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethylene-Beta-ionol-d3 exerts its effects involves its interaction with specific molecular targets and pathways. In plants, ethylene signaling is initiated upon its binding to ethylene receptors . This binding triggers a cascade of events leading to various physiological responses, such as seed germination, stem cell division, and fruit ripening . The deuterium labeling in this compound allows for detailed tracking of these interactions and pathways.
Comparison with Similar Compounds
Ethylene-Beta-ionol-d3 can be compared with other similar compounds, such as:
Ethylene-beta-ionol: The non-deuterated analog, which is also used in similar research applications.
Acetylene-beta-ionol: An intermediate in the synthesis of this compound.
13-cis-retinoic acid: Another compound synthesized using Ethylene-beta-ionol.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced precision in tracking and analysis in scientific research.
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
223.37 g/mol |
IUPAC Name |
(1E)-3-(trideuteriomethyl)-1-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)11-9-13-12(2)8-7-10-14(13,3)4/h6,9,11,16H,1,7-8,10H2,2-5H3/b11-9+/i5D3 |
InChI Key |
PZGYHDPZANRCSM-KVUBHPTHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C=C)(/C=C/C1=C(CCCC1(C)C)C)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)(C=C)O |
Origin of Product |
United States |
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